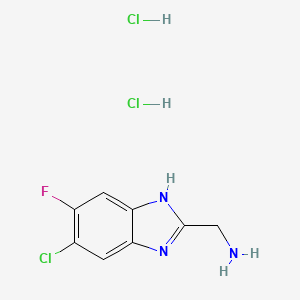

(5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride

Description

This compound is a benzimidazole derivative featuring a chloro substituent at position 5, a fluoro substituent at position 6, and a methanamine group at position 2, forming a dihydrochloride salt. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development.

Properties

IUPAC Name |

(5-chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFN3.2ClH/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6;;/h1-2H,3,11H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURGPCLWRGLZRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)N=C(N2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine typically involves the following steps:

Formation of the Benzimidazole Ring: The initial step involves the cyclization of an appropriate precursor, such as o-phenylenediamine, with a suitable carboxylic acid derivative in the presence of a dehydrating agent.

Halogenation: The introduction of chlorine and fluorine atoms is achieved through halogenation reactions. Chlorination can be performed using reagents like thionyl chloride, while fluorination may involve the use of fluorinating agents such as N-fluorobenzenesulfonimide.

Amination: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.

Formation of the Dihydrochloride Salt: The final step involves the treatment of the amine product with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

(5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine dihydrochloride is a chemical compound belonging to the benzimidazole class. It features chlorine and fluorine atoms attached to the benzimidazole ring, along with a methanamine group. The dihydrochloride form indicates the presence of a salt formed with two hydrochloric acid molecules.

Scientific Research Applications

(5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine dihydrochloride has applications in several scientific research fields:

- Chemistry It is used as an intermediate in synthesizing more complex organic molecules.

- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored as a potential pharmaceutical agent because of its structural similarity to other bioactive benzimidazole derivatives.

- Industry It is utilized in developing new materials and chemical processes.

The mechanism of action of (5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine involves interaction with specific molecular targets, binding to enzymes or receptors, which inhibits their activity or alters their function. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The methanamine group may facilitate interactions with biological molecules, contributing to its overall activity.

(5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine vs. Similar Compounds

(5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine is unique due to the simultaneous presence of both chlorine and fluorine atoms on the benzimidazole ring. This dual halogenation can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Similar Compounds:

- (5-Chloro-1H-benzimidazol-2-yl)methanamine

- (6-Fluoro-1H-benzimidazol-2-yl)methanamine

- (5-Chloro-6-methyl-1H-benzimidazol-2-yl)methanamine

Mechanism of Action

The mechanism of action of (5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The methanamine group may facilitate interactions with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

Structural Variations and Implications

- Heterocyclic Core: The target compound and most analogs (e.g., ) share a benzimidazole core, whereas describes a benzoxazole derivative.

- Substituent Effects :

- Electron-Withdrawing Groups (Cl, F) : The chloro and fluoro groups in the target compound enhance electrophilicity and metabolic stability compared to methoxy ( ) or methyl ( ) substituents.

- Amine Side Chain : The methanamine group (C2) in the target compound offers a shorter linker than ethylamine derivatives (e.g., ), which may influence steric interactions in biological systems.

- Salt Form : All listed compounds are hydrochloride or dihydrochloride salts, improving solubility for pharmaceutical applications .

Biological Activity

(5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine; dihydrochloride is a compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This compound features a unique combination of chlorine and fluorine substituents on the benzimidazole ring, potentially enhancing its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies with related compounds.

The compound's chemical structure can be represented as follows:

- IUPAC Name: (5-chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine; dihydrochloride

- Molecular Formula: C8H8ClF2N3·2HCl

- CAS Number: 2408959-76-0

The biological activity of (5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine is attributed to its interaction with various molecular targets. The presence of halogen atoms (chlorine and fluorine) increases the compound's binding affinity to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of critical biological pathways, which is significant in therapeutic contexts.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that compounds similar to (5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine demonstrate effective antibacterial activity against Gram-positive and Gram-negative bacteria. In particular:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine | Staphylococcus aureus | 4 µg/ml |

| Similar Derivative | Escherichia coli | 8 µg/ml |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

Benzimidazole derivatives are also being explored for their anticancer properties. Recent studies have highlighted that compounds within this class can induce apoptosis in cancer cells. For example, a novel library of benzimidazole derivatives was synthesized, showing significant cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| (5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine | MCF7 (breast cancer) | 10 µM |

| Related Compound | HeLa (cervical cancer) | 5 µM |

These findings underscore the potential of this compound in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have also been documented. The mechanism involves the inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings:

-

Study on Antimicrobial Efficacy :

A study compared the antimicrobial effectiveness of various benzimidazole derivatives against standard antibiotics. The results indicated that certain derivatives exhibited superior activity against resistant strains of bacteria . -

Cancer Treatment Trials :

Clinical trials assessing the anticancer effects of benzimidazole compounds showed promising results, particularly in patients with resistant forms of breast and colon cancer. The trials reported improved survival rates and reduced tumor sizes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine dihydrochloride, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves condensation of substituted benzimidazole precursors with appropriate reagents. For example, o-phenylenediamine derivatives can react with aldehydes/ketones under reflux in polar aprotic solvents (e.g., DMF or methanol). Catalysts like HCl or H₂SO₄ may enhance cyclization. Monitor reaction progress via TLC or HPLC .

- Optimization : Adjust reaction parameters (temperature, time, stoichiometry) and use inert atmospheres to minimize side reactions. Purification via recrystallization or column chromatography improves yield and purity .

Q. How can solubility and stability of this compound be determined for in vitro assays?

- Methodology :

- Solubility : Test in common solvents (DMSO, water, ethanol) using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC or NMR for decomposition products .

Q. What analytical techniques are critical for characterizing this compound?

- Essential Methods :

- NMR (¹H/¹³C) for structural confirmation, focusing on benzimidazole protons (δ 7.5–8.5 ppm) and amine groups.

- Mass Spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺).

- Elemental Analysis to confirm purity (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity?

- SAR Strategy : Compare analogues with varying substituents (e.g., Cl vs. F at position 6) using cytotoxicity assays (e.g., MTT on cancer cell lines) or antimicrobial tests. Fluorine often enhances metabolic stability and membrane permeability .

- Data Interpretation : Use computational tools (e.g., molecular docking) to correlate substituent effects with target binding (e.g., kinase or protease inhibition) .

Q. How should contradictory results in biological activity studies be addressed?

- Troubleshooting :

- Assay Conditions : Ensure consistency in cell lines, serum concentrations, and incubation times.

- Compound Integrity : Verify purity via HPLC and rule out batch-to-batch variability.

- Controls : Include positive (e.g., doxorubicin for cytotoxicity) and negative controls .

Q. What strategies are effective for studying the compound’s metabolic stability and pharmacokinetics?

- In Vitro Models : Use hepatic microsomes or hepatocytes to assess Phase I/II metabolism. Monitor metabolites via LC-MS/MS.

- PK Parameters : Calculate half-life (t₁/₂), clearance, and bioavailability using rodent models. Apply compartmental modeling for dose optimization .

Q. How can reaction conditions be scaled for gram-to-kilogram synthesis without compromising purity?

- Scale-Up Techniques :

- Flow Chemistry : Enhances heat/mass transfer and reduces side reactions.

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) to maintain critical quality attributes .

Q. What in silico tools are recommended for predicting toxicity profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.